Benzyl {[3-cyano-4-(3-ethoxy-4-hydroxyphenyl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}acetate
Description
This compound features a benzyl ester core linked via a sulfanyl group to a 4,5-dihydropyridine ring. Key structural elements include:
- 4-(3-ethoxy-4-hydroxyphenyl) group: Introduces both hydrophobic (ethoxy) and hydrophilic (hydroxyl) moieties, influencing solubility and reactivity.
- 6-hydroxy group and 4,5-dihydropyridine ring: The partial saturation of the pyridine ring and hydroxyl groups may affect conformational flexibility and hydrogen-bonding capacity.
Properties
Molecular Formula |
C23H22N2O5S |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
benzyl 2-[[5-cyano-4-(3-ethoxy-4-hydroxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate |
InChI |
InChI=1S/C23H22N2O5S/c1-2-29-20-10-16(8-9-19(20)26)17-11-21(27)25-23(18(17)12-24)31-14-22(28)30-13-15-6-4-3-5-7-15/h3-10,17,26H,2,11,13-14H2,1H3,(H,25,27) |
InChI Key |
RAWTZSRLNMWBDC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2CC(=O)NC(=C2C#N)SCC(=O)OCC3=CC=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BENZYL 2-{[3-CYANO-4-(3-ETHOXY-4-HYDROXYPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE typically involves multiple steps, including the formation of the pyridine ring, introduction of the cyano group, and the addition of the ethoxy and hydroxyphenyl groups. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
BENZYL 2-{[3-CYANO-4-(3-ETHOXY-4-HYDROXYPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler hydrocarbons .
Scientific Research Applications
BENZYL 2-{[3-CYANO-4-(3-ETHOXY-4-HYDROXYPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE has several scientific research applications:
Mechanism of Action
The mechanism of action of BENZYL 2-{[3-CYANO-4-(3-ETHOXY-4-HYDROXYPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analog: Benzyl 2-{[3-cyano-4-(4-fluorophenyl)-6-phenyl-2-pyridinyl]sulfanyl}acetate
This compound (CAS 336181-12-5, C₂₇H₁₉FN₂O₂S) shares a benzyl ester and sulfanyl-linked pyridine core but differs in substituents and ring saturation .
Table 1: Structural and Physicochemical Comparison
| Property | Target Compound | Analog (CAS 336181-12-5) |
|---|---|---|
| Molecular Formula | C₂₃H₂₆N₂O₅S | C₂₇H₁₉FN₂O₂S |
| Molar Mass (g/mol) | ~442.07 | 454.52 |
| Key Substituents | 3-ethoxy-4-hydroxyphenyl, 6-hydroxy, 4,5-dihydropyridine | 4-fluorophenyl, 6-phenyl, fully aromatic pyridine |
| Hydrogen-Bonding Capacity | High (three hydroxyl groups) | Low (no hydroxyl groups) |
| Aromaticity | Partially saturated dihydropyridine ring | Fully aromatic pyridine ring |
Implications of Structural Differences
Solubility and Polarity :
- The target compound’s hydroxyl and ethoxy groups enhance polarity, likely improving aqueous solubility compared to the fluorophenyl/phenyl-substituted analog, which is more lipophilic .
- The dihydropyridine ring’s partial saturation may reduce aromatic stacking interactions, altering aggregation behavior.
Reactivity and Stability :
- The hydroxyl groups in the target compound increase susceptibility to oxidation and metabolic conjugation, whereas the fluorine atom in the analog enhances metabolic stability and electronegativity .
Biological Activity :
Lumping Strategy Considerations
The lumping strategy (grouping structurally similar compounds) could classify these analogs together in environmental or pharmacological models due to shared cores. However, their divergent substituents necessitate separate evaluation in contexts requiring precise reactivity or bioactivity profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
